

# Chemical Profiles of Key Violanthrone Derivatives

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## Compound Focus: C.I. Vat Green 9

CAS No.: 6369-65-9

Cat. No.: S1895427

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The core violanthrone structure can be modified to produce derivatives with distinct physical and electronic properties. The table below summarizes key data for several significant derivatives.

Derivative Name / CAS RN	Molecular Formula / Weight	Purity/Analysis	Key Physical & Optical Properties	Primary Applications
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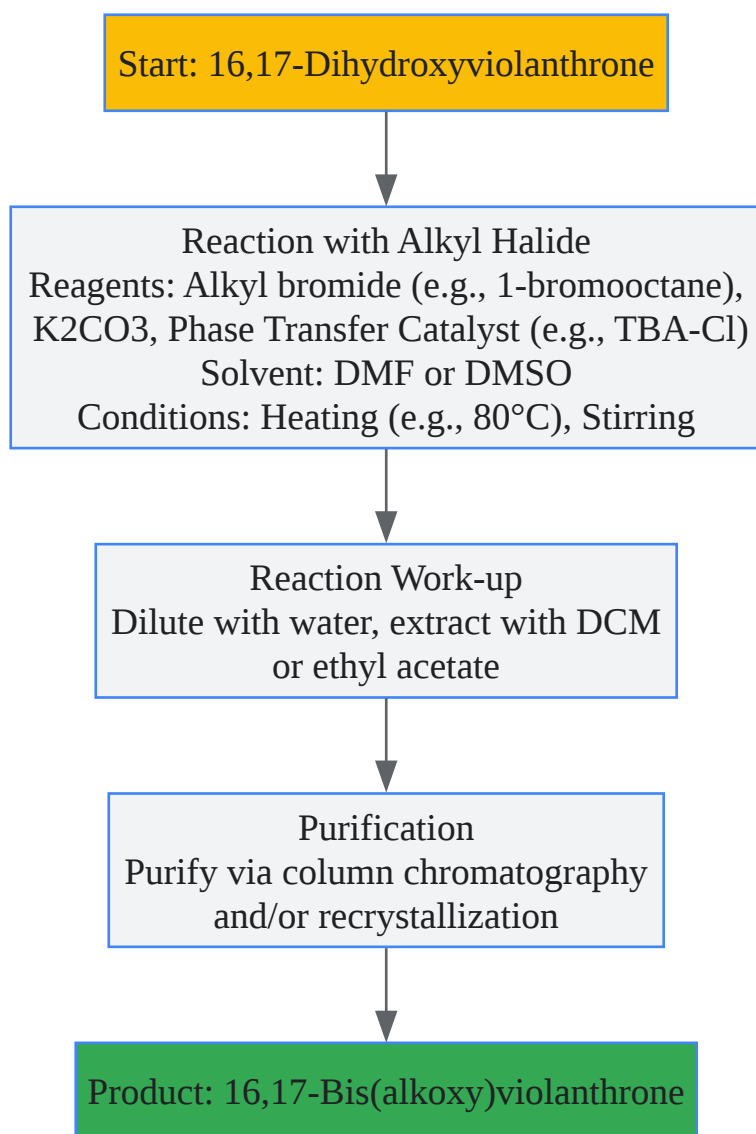
| **Violanthrone (116-71-2)** [1] [2] [3] |  $C_{34}H_{16}O_2$  / 456.49 g/mol | N/A | **Melting Point:** 338-339 °C [2]; **Appearance:** Blue/Bluish-black powder [2]; **Absorption:** Extends to NIR range [4] | Vat dye for textiles [2], precursor for derivatives [5] | | **16,17-Dihydroxyviolanthrone** [4] [5] |  $C_{34}H_{16}O_4$  / 488.49 g/mol (estimated) | Confirmed by  $^1H$  NMR, MS [4] | Key intermediate for synthesis of ethers and esters [5] | Chemical precursor [5] | | **Violanthrone-79 (85652-50-2)** [6] |  $C_{50}H_{48}O_4$  / 712.93 g/mol | >95.0% (HPLC) [6] | **Melting Point:** 199 °C [6];  $\lambda_{a66}$  ( $CHCl_3$ ): 651 nm [6]; **Appearance:** Amber to dark purple crystal [6] | Organic semiconductor, fluorescent dye [4] | | **Dicyanomethylene-functionalized (e.g., 3b)** [5] | Varies with alkyl chain | Synthesized and characterized [5] |  $\lambda_{a66}$ : 701 nm [5]; **HOMO-LUMO Gap:** ~1.25 eV [5]; **Hole Mobility:** Up to  $1.0 \times 10^{-2} \text{ cm}^2 \text{ V}^{-1} \text{ s}^{-1}$  [5] | n-type material for OPVs, OFETs [5] |

## Synthesis and Experimental Protocols

The synthesis of violanthrone derivatives typically begins with a core violanthrone or dihydroxyviolanthrone structure, followed by specific modifications to alter solubility and electronic properties.

## Synthesis of 16,17-Bis(alkoxy)violanthrone Derivatives

This protocol outlines the synthesis of dialkoxy derivatives via a **Williamson ether synthesis**, a common method for introducing alkoxy chains to improve solubility and processability [7] [5].



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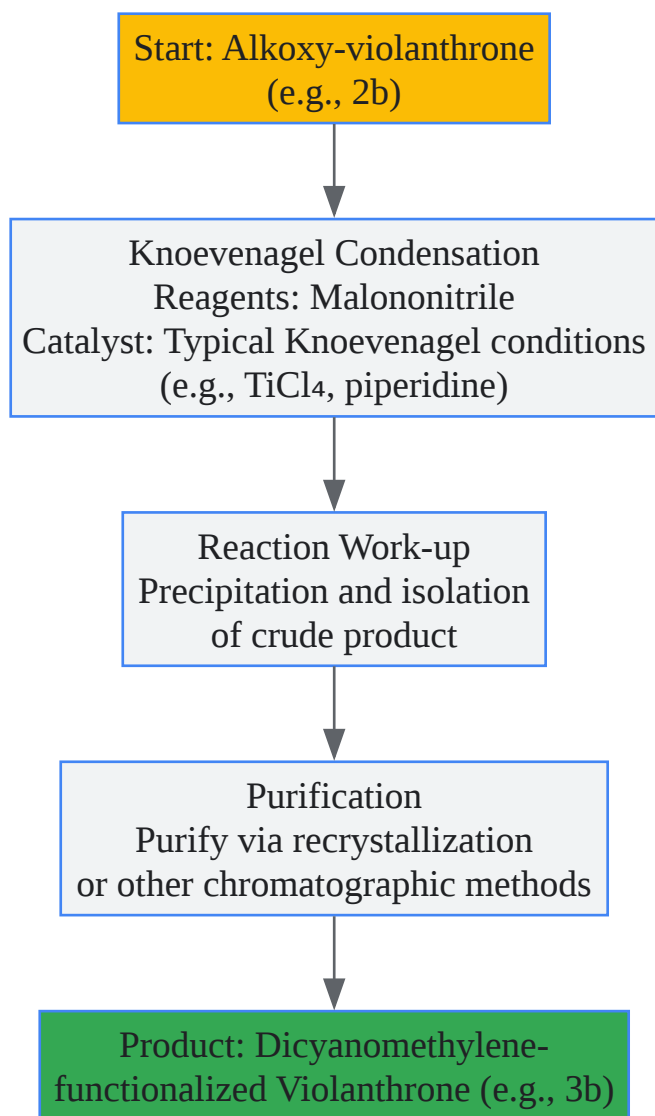
*Synthesis workflow for 16,17-bis(alkoxy)violanthrone derivatives [7] [5]*

**Key Experimental Details [7]:**

- **Reaction Solvent:** Polar aprotic solvents like **N,N-Dimethylformamide (DMF)** or **Dimethylsulphoxide (DMSO)** are typically used.
- **Base:** Anhydrous potassium carbonate ( $K_2CO_3$ ).
- **Catalyst:** A phase-transfer catalyst, such as **tetrabutylammonium chloride (TBA-Cl)**, can enhance the reaction efficiency.
- **Work-up:** The reaction mixture is often poured into ice water, and the precipitated crude product is collected by suction filtration. Further purification is achieved via column chromatography or recrystallization from solvents like toluene or xylene.

## Synthesis of Dicyanomethylene-Functionalized Derivatives

This protocol describes the introduction of strong electron-withdrawing dicyanomethylene groups to significantly alter the electronic structure, creating n-type semiconductors with strong absorption in the NIR [5].



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*Synthesis workflow for dicyanomethylene-functionalized violanthrone derivatives [5]*

#### Key Experimental Details [5]:

- **Reaction:** This is a Knoevenagel condensation, where the carbonyl groups of the violanthrone core react with malononitrile.
- **Yield:** Reported yields for this step can vary, for example, 48% for compound **3b** with octyl chains [5].

## Key Experimental Characterization Methods

Proper characterization is crucial for confirming the structure and properties of synthesized violanthrone derivatives.

- **Structural Confirmation:**
  - **<sup>1</sup>H NMR Spectroscopy:** Used to confirm the molecular structure and the successful attachment of alkyl chains. Spectra are typically recorded in deuterated DMSO (DMSO-d<sub>6</sub>) on a 400 MHz spectrometer [4].
  - **Mass Spectrometry (MS):** Employed to determine the molecular weight. Techniques like GC-MS with an ionizing voltage of 70 eV are used, looking for the [M+H]<sup>+</sup> peak [4].
  - **Elemental Analysis (EA):** Performed to verify the elemental composition of the new compound [4].
- **Purity Control:**
  - **High-Performance Liquid Chromatography (HPLC):** Used to check for and ensure the absence of absorbing and emitting impurities [4]. A purity of >95.0% is often targeted [6].
- **Optical Property Analysis:**
  - **UV/Vis-NIR Absorption Spectroscopy:** Measures the absorption profile. Key parameters include the **maximum absorption wavelength (λ<sub>max</sub>)** and molar absorptivity (ε). Spectra of violanthrone derivatives are often recorded in solvents like chloroform (CHCl<sub>3</sub>) [6] [4].
  - **Fluorescence Spectroscopy:** Determines the emission profile and is used to calculate the **Stokes shift**. This is critical for evaluating the dye's performance in fluorescent applications [4].
- **Electronic Property Analysis:**
  - **Cyclic Voltammetry (CV):** Used to determine the HOMO and LUMO energy levels and the electrochemical band gap [5].
  - **Density Functional Theory (DFT) Calculations:** Provides theoretical insight into the spatial distribution and energies of frontier molecular orbitals (HOMO and LUMO), helping to explain optical and charge transport properties [5].
- **Charge Transport Measurement:**
  - **Organic Field-Effect Transistor (OFET) Fabrication and Testing:** The most direct method to measure **hole mobility** (for p-type semiconductors), a key figure of merit for electronic applications [5].

## Research Applications and Performance

Violanthrone derivatives show exceptional promise in several high-tech domains, driven by their unique optical and electronic characteristics.

- **Organic Electronics (OFETs & OPVs):** Violanthrone derivatives function as **p-type semiconductors** in OFETs. Recent research on dicyanomethylene-functionalized derivatives has demonstrated a

significant improvement in hole mobility, with values ranging from  $3.6 \times 10^{-6}$  to  $1.0 \times 10^{-2} \text{ cm}^2 \text{ V}^{-1} \text{ s}^{-1}$  [5]. The choice of alkyl chain (linear vs. branched) profoundly impacts molecular packing and, consequently, device performance. Linear chains (e.g., octyl, dodecyl) facilitate better  $\pi$ - $\pi$  stacking and higher mobility than branched chains (e.g., 2-ethylhexyl) [5]. Their strong, broad absorption extending into the NIR also makes them attractive as non-fullerene acceptors in OPVs [5].

- **Fluorescent Collectors for Solar Energy Conversion:** 16,17-Bis(alkoxy)violanthrone dyes exhibit high fluorescence quantum yields in the red and NIR range [4]. They are studied for use in **luminescent solar concentrators (LSCs)**, where they can absorb light and re-emit it at longer wavelengths, guiding it to the edges of a panel for conversion by small solar cells [4]. Their ability to absorb a wider range of photons compared to standard dyes like Lumogen Red 305 can potentially increase the photon collection of an LSC system by over 24% [8]. Controlling aggregation is crucial in this application, as both monomer and dimer forms can coexist in polymer matrices [4].
- **Near-Infrared (NIR) Applications:** The inherent large  $\pi$ -conjugated system of violanthrone allows for strong absorption and emission in the NIR region [4] [5]. This property is valuable for developing NIR fluorescent standards [4], laser dyes [4], and materials for optoacoustic imaging [9]. Their spectral properties are sensitive to the solvent environment (solvatochromism), which must be accounted for in application design [4].

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